2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one is a synthetic compound that belongs to the class of pyrimidines. It is characterized by a complex structure that includes a piperazine ring and a benzodioxole moiety, which contribute to its pharmacological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders.
This compound is classified under the category of pyrimidine derivatives. Its molecular formula is C18H24N4O2, and it has a molecular weight of 336.41 g/mol. The compound can be identified by its CAS number 3605-01-4 and EINECS number 222-764-6. Its structural features include a hexyl chain and a methyl group on the pyrimidine ring, which are significant for its biological activity .
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common method includes the reaction of 1,3-benzodioxole with piperazine derivatives in the presence of appropriate solvents such as isopropanol or ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
The final product can be isolated through recrystallization techniques, often using solvents like ethanol or ethyl acetate to obtain pure crystalline forms suitable for characterization and further studies .
The compound can undergo various chemical reactions typical for pyrimidine derivatives. These include nucleophilic substitutions, where the nitrogen atoms in the piperazine ring can act as nucleophiles, reacting with electrophiles to form new compounds. Additionally, the presence of the hexyl group allows for potential alkylation reactions.
In laboratory settings, this compound may also participate in cyclization reactions or modifications that enhance its pharmacological profile. Understanding these reactions is crucial for developing analogs with improved efficacy or reduced side effects .
The mechanism of action for 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one primarily involves modulation of neurotransmitter systems. Preliminary studies suggest that this compound acts as a dopamine agonist, which is beneficial in treating conditions like Parkinson's disease by alleviating symptoms such as tremors.
Research indicates that the compound interacts with dopamine receptors in the central nervous system, promoting dopaminergic activity that counteracts motor deficits associated with dopamine depletion . This interaction is critical for its therapeutic applications.
The physical properties of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one are as follows:
Property | Value |
---|---|
Melting Point | 98°C |
Boiling Point | Approximately 439.76°C |
Density | 1.1183 g/cm³ |
Refractive Index | 1.6000 |
Solubility | Slightly soluble in chloroform, DMSO, methanol |
pKa | 7.17 ± 0.10 (predicted) |
These properties indicate that the compound is a solid at room temperature with moderate solubility in organic solvents, which is essential for its formulation in pharmaceutical applications .
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one has significant potential in scientific research and medicinal chemistry due to its pharmacological properties. It is primarily studied for:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3